molecular formula C6H13F2N B13575425 (4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine

(4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine

Cat. No.: B13575425
M. Wt: 137.17 g/mol
InChI Key: CRLQFCSYFXNAIA-UHFFFAOYSA-N
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Description

(4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine is an organic compound characterized by the presence of two fluorine atoms, a methyl group, and an amine group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4,4-difluoro-2-methylbutan-2-ol.

    Conversion to Amine: The alcohol group is converted to an amine group through a series of reactions. One common method involves the use of reagents such as thionyl chloride (SOCl₂) to convert the alcohol to a chloride, followed by reaction with methylamine (CH₃NH₂) to form the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of halogenated compounds.

Scientific Research Applications

(4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which (4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    (4,4-Difluoro-2-methylbutan-2-yl)amine: Lacks the methyl group attached to the nitrogen.

    (4,4-Difluoro-2-methylbutan-2-yl)(ethyl)amine: Contains an ethyl group instead of a methyl group.

    (4,4-Difluoro-2-methylbutan-2-yl)(propyl)amine: Contains a propyl group instead of a methyl group.

Uniqueness

(4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of fluorine atoms enhances its chemical stability and can improve the pharmacokinetic properties of its derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C6H13F2N

Molecular Weight

137.17 g/mol

IUPAC Name

4,4-difluoro-N,2-dimethylbutan-2-amine

InChI

InChI=1S/C6H13F2N/c1-6(2,9-3)4-5(7)8/h5,9H,4H2,1-3H3

InChI Key

CRLQFCSYFXNAIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(F)F)NC

Origin of Product

United States

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